

Application Notes & Protocols for the Comprehensive Characterization of (2-Chloropropoxy)benzene

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Compound of Interest

Compound Name: (2-Chloropropoxy)benzene

Cat. No.: B1582726

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Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of **(2-Chloropropoxy)benzene** (CAS: 53491-30-8), a key intermediate in synthetic chemistry. The following sections detail four primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, quality control scientists, and drug development professionals to ensure identity, purity, and structural integrity of the compound. Each protocol is presented with an explanation of the underlying scientific principles and expected outcomes, ensuring a robust and validated approach to analysis.

Introduction to (2-Chloropropoxy)benzene and its Analytical Imperatives

(2-Chloropropoxy)benzene is an ether derivative featuring a phenyl group and a chlorinated propyl chain. Its chemical structure, with a reactive chlorine atom and stable ether linkage, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1] Given its role as a building block, verifying its identity, purity, and impurity profile is paramount to ensure the quality, safety, and efficacy of the final product.

The analytical challenge lies in employing orthogonal techniques that, in concert, provide an unambiguous characterization. This guide outlines four such methods, each interrogating different physicochemical properties of the molecule.

- Chromatographic Methods (GC-MS, HPLC): Primarily for separation, identification, and quantification to assess purity and identify potential process-related impurities or degradants.
- Spectroscopic Methods (NMR, FT-IR): Used for definitive structural elucidation and confirmation of the molecular framework and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS): Purity and Volatile Impurity Profiling

Principle & Rationale: GC-MS is the premier technique for analyzing volatile and thermally stable compounds like **(2-Chloropropoxy)benzene**.^{[2][3]} The gas chromatograph separates the analyte from other volatile components based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase.^[4] Following separation, the mass spectrometer fragments the eluted molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint for definitive identification.^[4] This method is exceptionally sensitive for detecting and identifying trace-level impurities from the synthesis, such as residual solvents or starting materials.

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Prepare a stock solution of **(2-Chloropropoxy)benzene** at 1 mg/mL in high-purity Dichloromethane.
 - From the stock, prepare a working sample at 10 µg/mL.
 - Vortex the solution to ensure homogeneity.
- Instrumentation & Conditions:
 - Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
- Injection Volume: 1 μ L.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 μ m film thickness.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[4\]](#)
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Scan Range: 40-350 amu.
 - Solvent Delay: 3 minutes.

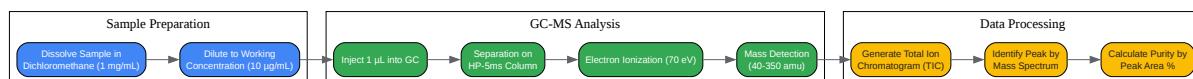
- System Validation:
 - Perform a blank injection (Dichloromethane) to ensure no system contamination.
 - Inject a known standard to confirm retention time and spectral fidelity before running the sample.

Data Interpretation

The primary peak in the total ion chromatogram (TIC) should correspond to **(2-Chloropropoxy)benzene**. The identity is confirmed by matching its mass spectrum against a reference or by interpreting its fragmentation pattern.

Parameter	Expected Result	Rationale
Molecular Formula	$C_9H_{11}ClO$	Based on its structure.[5]
Molecular Weight	170.63 g/mol	Sum of atomic weights.[5]
Molecular Ion (M^+)	m/z 170/172	The molecular ion peak. The presence of a peak at $M+2$ with $\sim 1/3$ the intensity confirms the presence of one chlorine atom.
Key Fragments	m/z 135	Loss of Chlorine radical ($[M-Cl]^+$).
m/z 94	Phenoxy cation ($[C_6H_5O]^+$).	
m/z 77	Phenyl cation ($[C_6H_5]^+$).	

Workflow Diagram: GC-MS Analysis



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Caption: GC-MS workflow from sample preparation to data analysis.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity and Non-Volatile Analysis

Principle & Rationale: HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates.^[6] It separates compounds based on their affinity for a stationary phase (e.g., C18) while being carried by a liquid mobile phase.^[7] For **(2-Chloropropoxy)benzene**, a reversed-phase HPLC (RP-HPLC) method is ideal. This setup uses a non-polar stationary phase and a polar mobile phase, making it perfect for retaining and separating moderately polar organic molecules. It excels at quantifying the main component and detecting non-volatile or thermally labile impurities that are not amenable to GC analysis. Detection is typically achieved using a UV detector, leveraging the chromophoric benzene ring.

Experimental Protocol: RP-HPLC Analysis

- Sample and Mobile Phase Preparation:
 - Mobile Phase A: HPLC-grade Water.
 - Mobile Phase B: HPLC-grade Acetonitrile.^[8]
 - Filter and degas both mobile phases prior to use.
 - Sample Diluent: 70:30 (v/v) Acetonitrile:Water.
 - Sample Preparation: Prepare a sample solution of **(2-Chloropropoxy)benzene** at approximately 0.5 mg/mL in the sample diluent.
- Instrumentation & Conditions:
 - HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
 - Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.^[9]
 - Column Temperature: 30°C.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Detection: UV at 270 nm.

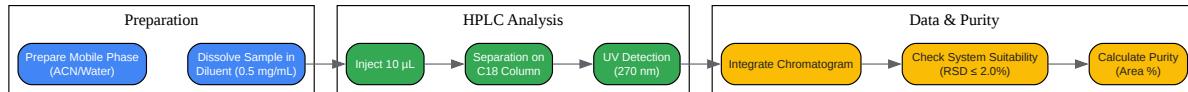
- Gradient Elution:
 - 0-15 min: 50% B to 95% B.
 - 15-18 min: Hold at 95% B.
 - 18.1-22 min: Return to 50% B and equilibrate.
- System Suitability Test (SST):
 - Perform five replicate injections of the sample solution.
 - The relative standard deviation (RSD) for the peak area of **(2-Chloropropoxy)benzene** should be $\leq 2.0\%$.
 - This ensures the system is performing with adequate precision.

Data Interpretation

Purity is calculated based on the relative peak area of the main component in the chromatogram. The area of the main peak is divided by the total area of all peaks (excluding solvent front and system peaks) and multiplied by 100. Any other peaks represent potential impurities.

Parameter	Expected Result	Rationale
Retention Time (t_R)	Method-dependent (e.g., ~8-10 min)	Based on the compound's polarity and interaction with the C18 stationary phase.
Peak Shape	Symmetrical (Tailing factor < 1.5)	A good peak shape is essential for accurate integration and quantification.
Purity Calculation	Area % $\geq 99.0\%$ (typical)	Standard calculation for purity assessment in chromatography.

Workflow Diagram: HPLC Analysis



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Caption: HPLC workflow for quantitative purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural determination.^[10] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.^{[10][11]} For **(2-Chloropropoxy)benzene**, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation:
 - Accurately weigh 10-15 mg of **(2-Chloropropoxy)benzene**.
 - Dissolve in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation & Data Acquisition:
 - Spectrometer: Bruker Avance III 400 MHz (or equivalent).
 - Temperature: 25°C (298 K).

o ^1H NMR Acquisition:

- Pulse Program: Standard single pulse (zg30).
- Number of Scans: 16.
- Relaxation Delay (d1): 2 seconds.
- Reference: Residual CHCl_3 signal at 7.26 ppm.

o ^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single pulse (zgpg30).
- Number of Scans: 1024.
- Relaxation Delay (d1): 2 seconds.
- Reference: CDCl_3 solvent signal at 77.16 ppm.

Data Interpretation: Predicted Spectra

^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.30	t	2H	H-3, H-5	Aromatic protons meta to the ether linkage.
~ 6.95	m	3H	H-2, H-4, H-6	Aromatic protons ortho and para to the ether.
~ 4.40	m	1H	CH-Cl	Methine proton, deshielded by both Cl and the ether oxygen.
~ 4.15	m	2H	O-CH ₂	Methylene protons adjacent to the ether oxygen.

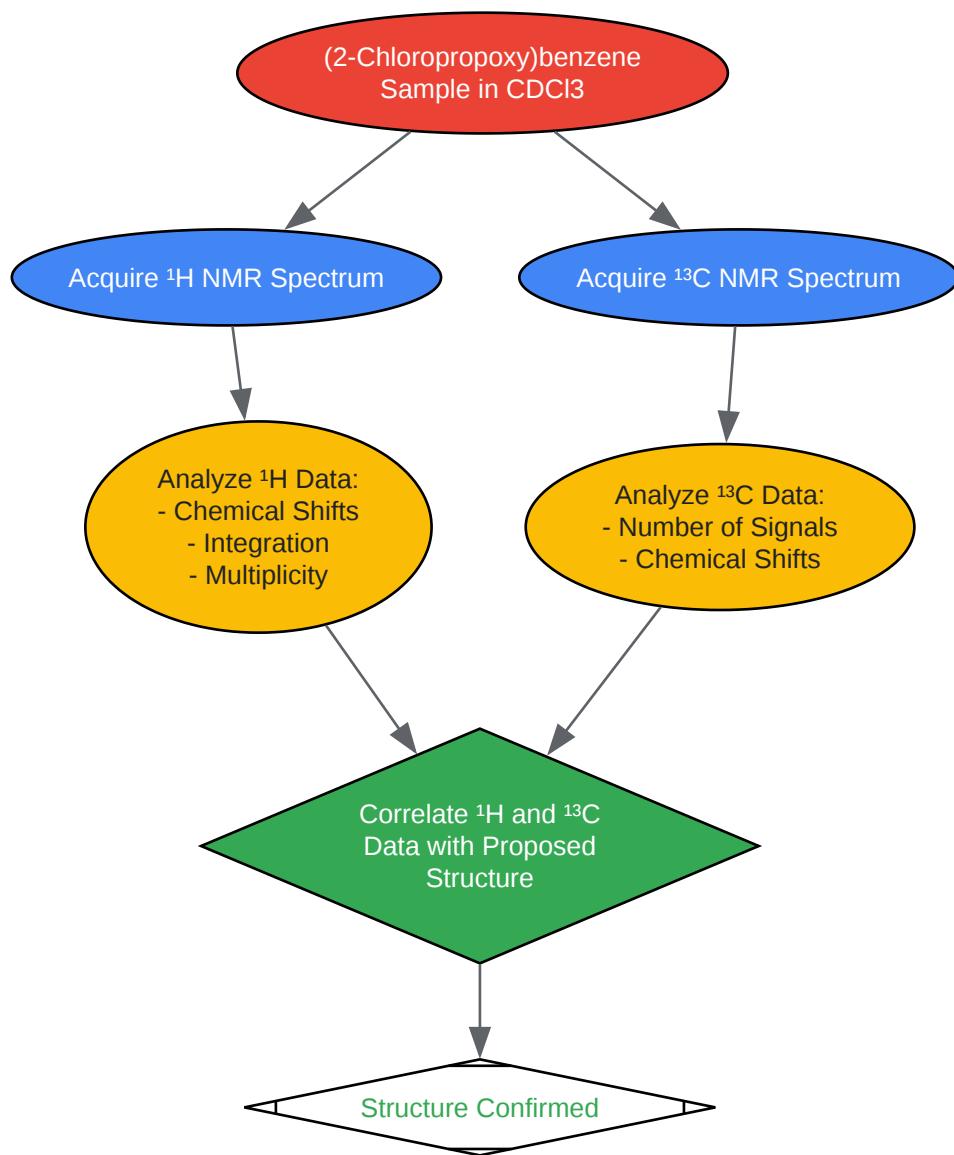
| ~ 1.65 | d | 3H | CH₃ | Methyl protons, split by the adjacent methine proton. |

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 158.0	C-1	Aromatic carbon directly attached to the ether oxygen.
~ 129.5	C-3, C-5	Meta aromatic carbons.
~ 121.5	C-4	Para aromatic carbon.
~ 114.8	C-2, C-6	Ortho aromatic carbons.
~ 71.0	O-CH ₂	Methylene carbon attached to oxygen.
~ 55.0	CH-Cl	Methine carbon attached to chlorine.

| ~ 22.0 | CH₃ | Methyl carbon. |

Logical Diagram: NMR Structural Confirmation

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Caption: Logical flow for structural confirmation using NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Principle & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.^[12] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending).^[12] This absorption pattern is unique to the molecule's

structure. For **(2-Chloropropoxy)benzene**, FT-IR can quickly confirm the presence of the key ether linkage, the aromatic ring, and the C-Cl bond.

Experimental Protocol: ATR-FTIR

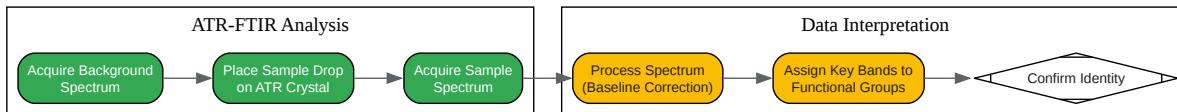
- Sample Preparation:
 - No preparation is needed for a liquid sample.
- Instrumentation & Data Acquisition:
 - Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
 - Data Collection:
 - Clean the ATR crystal with isopropanol and allow it to dry.
 - Acquire a background spectrum of the clean, empty crystal.
 - Place one drop of **(2-Chloropropoxy)benzene** directly onto the ATR crystal.
 - Acquire the sample spectrum.
 - Parameters:
 - Scan Range: 4000 - 650 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 8.

Data Interpretation

The resulting spectrum should be compared to a reference spectrum if available. Key absorption bands should be assigned to their corresponding functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Aliphatic C-H
1600, 1490	C=C Stretch	Aromatic Ring
1240	C-O-C Stretch	Aryl-alkyl ether (asymmetric)
1050	C-O-C Stretch	Aryl-alkyl ether (symmetric)
800-675	C-Cl Stretch	Alkyl Halide

Workflow Diagram: FT-IR Analysis



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Caption: FT-IR workflow for functional group identification.

Summary and Conclusion

The comprehensive characterization of **(2-Chloropropoxy)benzene** requires a multi-technique approach. GC-MS and HPLC provide orthogonal methods for assessing purity and identifying impurities, while NMR and FT-IR offer definitive structural confirmation. By employing the protocols detailed in this guide, researchers and quality control analysts can establish a robust analytical framework to ensure the identity, quality, and consistency of this important chemical intermediate. The combination of these methods provides a self-validating system, where the findings from one technique corroborate the others, leading to a high degree of confidence in the analytical results.

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